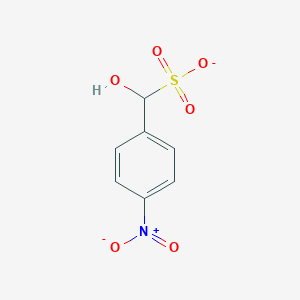
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone, also known as DCP-LA, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is its versatility. It has been found to have a wide range of biological activities, which makes it useful in the treatment of a variety of disorders. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone's therapeutic effects through the identification of its precise mechanism of action. In addition, there is a need for more in vivo studies to determine the efficacy and safety of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in animal models. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in humans.
Méthodes De Synthèse
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form 2,4-dichlorobenzylidene-phenylhydrazine. This intermediate compound is then reacted with thiosemicarbazide to form 5-(2,4-dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol.
Applications De Recherche Scientifique
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that make it useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and stroke. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been shown to have anti-inflammatory effects, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone |
|---|---|
Formule moléculaire |
C22H14Cl2N2OS |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-16-12-11-15(19(24)14-16)13-20-21(27)26(18-9-5-2-6-10-18)22(28-20)25-17-7-3-1-4-8-17/h1-14H/b20-13+,25-22? |
Clé InChI |
QZFGQBJWAPWRSN-RLPJPJOASA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



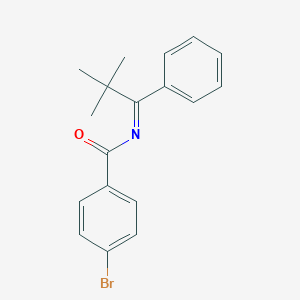
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
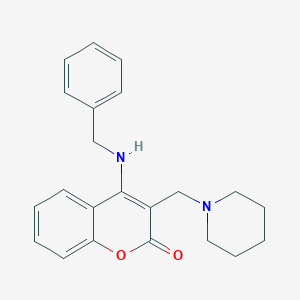
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
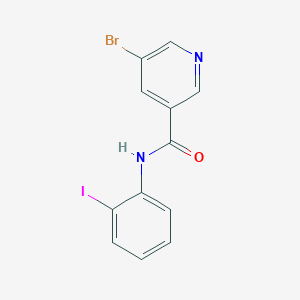

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
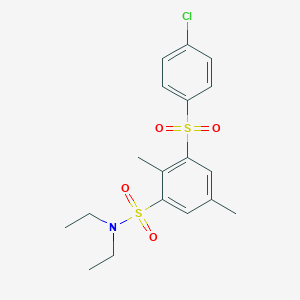
![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)
